(Azetidin-3-yl)methanethiol: Structural Dynamics, Synthesis, and Applications in Modern Drug Discovery
(Azetidin-3-yl)methanethiol: Structural Dynamics, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
The evolution of medicinal chemistry has increasingly favored the incorporation of
Physicochemical Properties & Structural Rationale
Azetidines serve as excellent bioisosteres for larger, more lipophilic saturated heterocycles such as piperidines, piperazines, and morpholines 2[2]. The incorporation of the azetidine core significantly increases the fraction of
Data Presentation: Key Physicochemical Properties
| Property | Value | Structural Implication |
| CAS Number | 1895464-29-5 | Standard identifier for the free base/thiol. |
| Molecular Formula | C4H9NS | High |
| Molecular Weight | 103.19 g/mol | Highly ligand-efficient (LE) scaffold for fragment-based drug discovery (FBDD). |
| Ring Strain | ~26 kcal/mol | Imparts rigidity but requires careful handling to prevent ring-opening decomposition 3[3]. |
| pKa (Azetidine NH) | ~10.4 (est.) | Highly basic; often requires functionalization (e.g., amidation) to tune physiological ionization. |
| pKa (Thiol -SH) | ~8.5 - 9.0 | Excellent nucleophile at physiological pH; capable of |
Expertise & Experience Insight: The Stability Paradox
While azetidines are lauded for their metabolic stability in biological systems, their inherent ring strain makes them susceptible to chemical degradation under specific conditions. As a Senior Application Scientist, I must emphasize that the pendant thiol in (azetidin-3-yl)methanethiol poses an intramolecular risk. Under strongly acidic conditions or if the azetidine nitrogen is converted into a highly electron-withdrawing amide, the nucleophilic thiol (or external thiols) can attack the C2 position of the azetidine, leading to ring-opening decomposition 4[4]. Therefore, during synthesis, the thiol must remain protected until the final step, and the pH must be carefully controlled during deprotection.
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of (azetidin-3-yl)methanethiol is typically achieved starting from the commercially available N-Boc-3-(hydroxymethyl)azetidine. The protocol below utilizes a thioacetate intermediate to prevent the formation of symmetric sulfides—a common pitfall when using NaSH directly.
Protocol: Synthesis of (Azetidin-3-yl)methanethiol Hydrochloride
Step 1: Activation of the Alcohol
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Dissolve N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Add triethylamine (TEA, 1.5 eq) and cool the mixture to 0 °C.
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Dropwise, add methanesulfonyl chloride (MsCl, 1.2 eq).
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Causality: The mesylate is an excellent leaving group, priming the primary carbon for an
attack without disturbing the strained azetidine core.
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Self-Validation: Monitor by LC-MS. The reaction is complete when the starting material mass (
188) shifts to the mesylate mass ( 266).
Step 2: Thioetherification
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Concentrate the DCM layer and redissolve the crude mesylate in anhydrous DMF.
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Add potassium thioacetate (KSAc, 1.5 eq) and heat to 60 °C for 4 hours.
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Causality: KSAc is a softer, less basic nucleophile than NaSH. This prevents E2 elimination side-reactions and avoids base-catalyzed azetidine ring-opening.
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Self-Validation: Extract with EtOAc/Water.
-NMR should show a sharp singlet at ~2.3 ppm corresponding to the newly installed acetyl methyl group.
Step 3: Simultaneous Deprotection
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Dissolve the N-Boc-3-(acetylsulfanyl)methylazetidine in a 4M HCl/Dioxane solution.
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Stir at room temperature for 2-3 hours.
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Causality: Strong anhydrous acid simultaneously cleaves the Boc group (releasing isobutylene and
) and hydrolyzes the thioacetate to the free thiol, yielding the hydrochloride salt of (azetidin-3-yl)methanethiol.
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Self-Validation: Lyophilize the product.
-NMR ( ) must show the preservation of the azetidine C2/C4 protons as a distinct multiplet at ~3.8-4.1 ppm. Disappearance or shifting of these peaks indicates acid-mediated ring-opening 3[3].
Step-by-step synthetic workflow for (Azetidin-3-yl)methanethiol via a thioacetate intermediate.
Applications in Drug Discovery
The dual nature of (azetidin-3-yl)methanethiol makes it a powerhouse in modern drug design, particularly in the development of targeted therapeutics 5[5].
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Metalloenzyme Inhibition (Zinc Chelation): The methanethiol group is a classic zinc-binding pharmacophore (ZBP). When appended to the rigid azetidine ring, it provides a highly directional exit vector. This is utilized in the design of Histone Deacetylase (HDAC) inhibitors and Metallo-
-lactamase (MBL) inhibitors. The azetidine ring occupies the narrow hydrophobic channel leading to the active site, while the thiol coordinates the catalytic ion. -
Targeted Covalent Inhibitors (TCIs) & Bioconjugation: The primary thiol can be reacted with maleimides or alpha-halo acetamides to form stable thioethers. In the realm of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), the (azetidin-3-yl)methanethiol scaffold acts as a rigidified, hydrophilic linker that improves the overall aqueous solubility of the massive conjugate molecules, preventing aggregation.
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Bioisosteric Replacement: By replacing a piperidine or morpholine ring with an azetidine, medicinal chemists can reduce the molecular weight and lipophilicity (LogP) of a lead compound while maintaining the critical basic nitrogen interaction. The thiol appendage allows for late-stage diversification via thiol-ene click chemistry 6[6].
Pharmacological utility logic tree demonstrating the bifunctional applications of the scaffold.
References
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Methyl 2-(azetidin-3-yl)acetate: A Core Moiety in Modern Drug Discovery , Benchchem. 1
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Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery , Journal of the American Chemical Society. 2
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Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors , Journal of Medicinal Chemistry. 5
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Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles , PMC. 4
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Forging C-S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines , Politecnico di Milano. 6
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines , PMC. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. re.public.polimi.it [re.public.polimi.it]
